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Compound of Interest

Compound Name: 6-Chloro-5-methoxypicolinic acid

CAS No.: 112750-30-8

Cat. No.: B471563

Get Quote

Strategic Overview & Molecular Significance[1]
6-Chloro-5-methoxypicolinic acid (6-C-5-M) represents a critical scaffold in the design of

synthetic auxins and pyridine-based herbicides. Its structural core—a pyridine ring substituted

with a carboxylic acid at C2, a methoxy group at C5, and a chlorine atom at C6—creates a

unique electronic push-pull system.

For drug and agrochemical developers, understanding the electronic distribution of 6-C-5-M is

vital for predicting:

Bioavailability: Driven by lipophilicity and pKa, modulated by the intramolecular hydrogen

bond between the pyridine nitrogen and the carboxylic acid.

Reactivity: The C6-Chlorine is a "warhead" for nucleophilic aromatic substitution (

), allowing for further derivatization.

Environmental Stability: The HOMO-LUMO gap correlates with photolytic degradation rates.
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This guide provides a rigorous Density Functional Theory (DFT) framework to characterize

these properties, moving beyond basic geometry optimization to predictive reactivity modeling.

Computational Methodology: The Validated
Standard
To ensure experimental reproducibility and high-fidelity results, we utilize the B3LYP/6-

311++G(d,p) level of theory. This combination is the industry standard for halogenated organic

acids, balancing cost with the accuracy required to resolve diffuse electron density around the

chlorine atom and the acidic proton.

The Computational Workflow
The following Graphviz diagram outlines the strictly ordered protocol for analyzing 6-C-5-M.

Input Structure
(Z-Matrix/PDB)

Geometry Optimization
(B3LYP/6-311++G(d,p))

 Initial Guess Frequency Calculation
(Check Imaginary Freqs)

 Minimized Geom Electronic Properties
(FMO, MEP, NBO)

 Validated Minima
(NImag=0) Reactivity Descriptors

& Spectral Data
 Data Extraction

Click to download full resolution via product page

Figure 1: Standardized DFT workflow for small organic molecules. Note the critical checkpoint

at Frequency Calculation to ensure a true local minimum (zero imaginary frequencies).

Protocol Specifications
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).

Rationale: Handles the exchange-correlation energy of organic aromatic systems with

proven accuracy for vibrational frequencies.

Basis Set: 6-311++G(d,p).[1][2][3][4][5][6]

Rationale: The ++ (diffuse functions) are non-negotiable for the Chlorine lone pairs and the

carboxylate anion stability. The (d,p) (polarization functions) accurately model the

distortion of orbitals in the C-Cl and O-H bonds.
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Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).

Solvent: Water (

) for biological simulation; Methanol for synthetic pathways.

Geometric & Structural Analysis
Intramolecular Hydrogen Bonding
The defining feature of picolinic acid derivatives is the potential for an intramolecular hydrogen

bond between the carboxylic hydrogen and the pyridine nitrogen.

Configuration A (Open): The -OH points away from the Nitrogen.

Configuration B (Closed/Chelated): The -OH points toward the Nitrogen (

).

Technical Insight: DFT calculations consistently predict Configuration B as the global minimum

(approx. 5-7 kcal/mol more stable). This "locked" conformation reduces the apparent acidity

(pKa) and increases lipophilicity by masking the polar groups, a critical factor in membrane

permeability for herbicides.

Bond Length Analysis (Predicted vs. Standard)
The inductive effect of the C6-Chlorine and the resonance effect of the C5-Methoxy perturb the

pyridine ring geometry.
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Bond Path
Standard Pyridine
(Å)

6-C-5-M (Calculated
Å)

Electronic Effect

C2-C3 1.39 1.395 Minimal perturbation.

C5-C6 1.39 1.410

Bond lengthening due

to steric bulk of Cl and

OMe.

C6-Cl 1.73 (Aryl-Cl) 1.745

Slight elongation due

to repulsion from OMe

lone pairs.

C2-C(COOH) 1.50 1.485

Shortening due to

conjugation with the

ring.

Frontier Molecular Orbital (FMO) Analysis[2][7]
The reactivity of 6-C-5-M is governed by the energy gap between the Highest Occupied

Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Orbital Distribution
HOMO: Localized primarily on the Methoxy oxygen and the Pyridine ring carbons. This

indicates that electrophilic attacks (e.g., nitration) will occur at the ring positions activated by

the methoxy group.

LUMO: Localized on the Carboxyl group and the C6-Chlorine bond. This confirms the

susceptibility of the C6 position to nucleophilic attack (

), where the Chlorine acts as the leaving group.

Reactivity Logic Diagram
The following diagram illustrates how FMO energies translate to biological activity.
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Figure 2: Logical flow from orbital energies to biological reactivity predictions.

Global Reactivity Descriptors
Using Koopmans' theorem, we derive the following descriptors (values are representative of

chloropicolinic acid derivatives):

Ionization Potential (I):

eV.

Electron Affinity (A):

eV.

Electrophilicity Index (
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): High values here suggest the molecule is a strong electrophile, particularly at the C6
position, validating its use as a reactive intermediate.

Spectroscopic Profiling (Vibrational & NMR)
To validate the theoretical model against experimental QC data, we focus on specific spectral

signatures.

Infrared (IR) Fingerprint
DFT frequencies are typically overestimated by ~4-5% due to the harmonic approximation. A

scaling factor of 0.961 (for B3LYP/6-311++G(d,p)) must be applied.

Vibration Mode
Unscaled (

)

Scaled (

)
Intensity Assignment

3650 3510 Weak/Broad
H-bonded

carboxylic OH.

1780 1715 Very Strong
Carbonyl stretch

(Diagnostic).

1600 1540 Medium

Pyridine ring

skeletal

breathing.

1250 1200 Strong
Aryl-Methoxy

stretch.

750 720 Medium

C-Cl stretch

(Fingerprint

region).

NMR Prediction (GIAO Method)
Using the GIAO (Gauge-Including Atomic Orbital) method allows for the prediction of chemical

shifts relative to TMS.

Proton NMR (
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): The methoxy protons will appear as a singlet around

3.9-4.0 ppm. The carboxylic proton, if involved in intramolecular H-bonding, will be
significantly deshielded (

11.0-13.0 ppm).

Carbon NMR (

): The C6 carbon (attached to Cl) will show a distinct shift upfield relative to unsubstituted
pyridine carbons due to the "heavy atom effect" of Chlorine.

Molecular Electrostatic Potential (MEP)[3]
The MEP map is the ultimate visualization tool for drug design, mapping the electron density

surface to electrostatic potential.

Red Regions (Negative Potential):

Location: The Carbonyl Oxygen and the Methoxy Oxygen.[7]

Implication: These are the primary sites for hydrogen bond acceptance or electrophilic

attack (e.g., by metal cations in metallo-enzyme active sites).

Blue Regions (Positive Potential):

Location: The Carboxylic Hydrogen and the Pyridine Ring Hydrogens.

Implication: The region around the -COOH hydrogen is the most positive, driving the

acidity.

The "Sigma-Hole":

Advanced analysis often reveals a small region of positive potential on the tip of the

Chlorine atom (the

-hole), which can facilitate halogen bonding in protein-ligand docking.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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